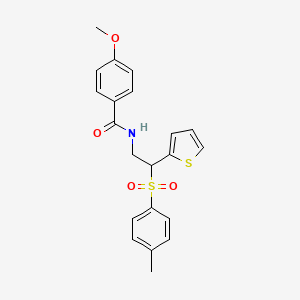

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide

Description

4-Methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide is a benzamide derivative featuring a methoxy group at the para position of the benzamide core, a tosyl (p-toluenesulfonyl) group, and a thiophene-containing ethyl chain. Notably, analogs of this compound, such as 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, have been developed as brain-penetrant positron emission tomography (PET) ligands selective for δ-subunit-containing γ-aminobutyric acid type A (GABA-A) receptors . The tosyl group enhances stability and modulates solubility, while the thiophene moiety contributes to π-π stacking interactions in receptor binding .

Properties

IUPAC Name |

4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-15-5-11-18(12-6-15)28(24,25)20(19-4-3-13-27-19)14-22-21(23)16-7-9-17(26-2)10-8-16/h3-13,20H,14H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRABDERPPNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tosylated Intermediate: The synthesis begins with the tosylation of 2-(thiophen-2-yl)ethanol using tosyl chloride in the presence of a base such as pyridine. This step yields 2-(thiophen-2-yl)-2-tosyloxyethane.

Amidation Reaction: The tosylated intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide is largely dependent on its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulation of Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide with derivatives sharing key structural motifs, focusing on molecular conformation, pharmacological activity, and substituent effects.

Substituent Effects on Benzamide Core

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Structural Differences: The methoxy and nitro groups in 4MNB result in distinct dihedral angles between aromatic rings compared to halogenated analogs (e.g., bromo-substituted derivatives). For instance, the dihedral angle between the benzamide and nitrophenyl rings in 4MNB is 77.8°, whereas non-methoxy analogs exhibit angles near 85°, suggesting methoxy groups reduce planarity . Implications: Reduced planarity may affect binding to flat hydrophobic pockets in enzymes or receptors, highlighting the methoxy group's role in modulating molecular conformation .

- Comparison: Like this compound, the methoxy group in ES20 is indispensable for bioactivity, suggesting a conserved role in molecular recognition .

Heterocyclic Modifications

- 4-Methoxy-N-[2-(Thiophen-2-yl)Imidazo[1,2-a]Pyridin-3-yl]Benzamide Pharmacology: This imidazopyridine-containing analog exhibits nanomolar affinity for GABA-A δ-subunits and superior brain penetration due to its balanced lipophilicity (logP = 2.1) .

- VUF 8504 (4-Methoxy-N-(3-(2-Pyridinyl)-1-Isoquinolyl)Benzamide) Target Selectivity: VUF 8504 binds selectively to A3 adenosine receptors (A3AR) with Ki = 110 nM, attributed to the isoquinoline moiety’s planar geometry . Contrast: The thiophene group in this compound may favor GABA-A receptors over A3AR due to differences in heterocyclic electronic profiles .

Sulfonyl Group Variations

- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-1,2,4-Triazole-3(4H)-Thiones

- Tautomerism : Sulfonyl groups in these triazole derivatives stabilize the thione tautomer, as evidenced by IR spectra lacking νS-H bands (~2500–2600 cm⁻¹) .

- Relevance : The tosyl group in this compound likely confers similar stability, preventing unwanted tautomerization in physiological conditions .

Critical Analysis of Research Findings

- Methoxy Group : Consistently critical across analogs for bioactivity (e.g., ES20) and structural modulation (e.g., 4MNB) .

- Heterocyclic Moieties: Imidazopyridine enhances brain penetration , while thiophene and isoquinoline dictate receptor selectivity .

- Sulfonyl Groups : Stabilize molecular conformations and prevent tautomerization, as seen in triazole-thiones .

Contradictions: No direct contradictions were identified in the evidence, but the absence of methoxy in some analogs (e.g., bromo-substituted 4MNB) underscores its necessity in specific applications .

Biological Activity

4-Methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of substituted benzamides, characterized by the presence of a methoxy group and a thiophene ring. Its molecular formula is , indicating the presence of elements that contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antitumor activity against various cancer cell lines. Notably, it has shown effectiveness against cells expressing multidrug-resistant protein 1 (MDR1), which is a significant challenge in cancer therapy due to its role in drug resistance.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 3.6 | Cell cycle arrest |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival.

Antiviral Activity

In addition to its antitumor properties, this compound has been evaluated for its antiviral effects , particularly against Hepatitis B Virus (HBV). The compound has shown promising results in increasing intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties.

| Assay Type | IC50 (µM) | Cell Type |

|---|---|---|

| HBV Replication | 1.99 | HepG2.2.15 (wild-type) |

| Drug-resistant HBV | 3.30 | HepG2.A64 |

The mechanism underlying this antiviral activity appears to involve the enhancement of A3G levels, which inhibits HBV replication effectively.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Study on Antitumor Efficacy : A preclinical study demonstrated that treatment with this compound led to significant tumor regression in xenograft models, suggesting its potential as a therapeutic agent in oncology.

- Antiviral Mechanism Investigation : Another study focused on the compound's ability to modulate immune responses against HBV. It was found that the compound not only inhibited viral replication but also enhanced the expression of interferon-stimulated genes, indicating a dual mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.